molecular formula C16H15N3S B14949932 6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B14949932
M. Wt: 281.4 g/mol
InChI Key: VFGHWVNOEYXQQG-VXLYETTFSA-N
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Description

6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and is substituted with a pyridinylmethylideneamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing reagents. The pyridinylmethylideneamino group is then introduced via a condensation reaction with pyridine-3-carbaldehyde under basic conditions. Finally, the carbonitrile group is added through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinylmethylideneamino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The benzothiophene core can participate in π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Carbonitrile Compounds: Compounds containing the carbonitrile group with different core structures.

Uniqueness

6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to the combination of its benzothiophene core, pyridinylmethylideneamino group, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

6-methyl-2-[(E)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H15N3S/c1-11-4-5-13-14(8-17)16(20-15(13)7-11)19-10-12-3-2-6-18-9-12/h2-3,6,9-11H,4-5,7H2,1H3/b19-10+

InChI Key

VFGHWVNOEYXQQG-VXLYETTFSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CN=CC=C3

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CN=CC=C3

Origin of Product

United States

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